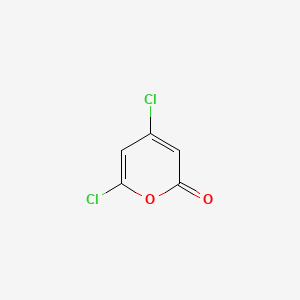

4,6-Dichloro-2H-pyran-2-one

Description

Significance of the 2H-Pyran-2-one Scaffold in Organic Synthesis and Heterocyclic Chemistry

The 2H-pyran-2-one ring system, a six-membered heterocyclic lactone, is a cornerstone in organic synthesis and is found in a multitude of natural products and biologically active molecules. researchgate.netclockss.orgresearchgate.net These scaffolds, also known as α-pyrones, are prized for their versatility as building blocks in the construction of complex molecular architectures. researchgate.netresearchgate.net Their inherent reactivity allows them to participate in a wide array of chemical transformations, including Diels-Alder reactions, nucleophilic additions, and ring-opening rearrangements, leading to the synthesis of diverse carbocyclic and heterocyclic systems. clockss.orgderpharmachemica.com

The significance of the 2H-pyran-2-one scaffold extends to its presence in compounds exhibiting a broad spectrum of biological activities, such as antifungal, antibiotic, cytotoxic, and neurotoxic properties. clockss.org This has spurred considerable research into the synthesis of pyran-2-one derivatives as potential therapeutic agents. ontosight.ainih.gov Furthermore, these heterocycles serve as key intermediates in the synthesis of various valuable chemicals, including pharmaceuticals and agrochemicals. ontosight.ai The ability to functionalize the pyran-2-one ring at various positions allows for the fine-tuning of its chemical and physical properties, making it an adaptable platform for drug discovery and materials science. mdpi.comresearchgate.net

| Property | Description |

| Ring System | Six-membered unsaturated lactone |

| Key Reactions | Diels-Alder, nucleophilic addition, ring transformations clockss.org |

| Applications | Synthesis of complex natural products, pharmaceuticals, agrochemicals researchgate.netontosight.ai |

| Biological Activities | Antifungal, antibiotic, cytotoxic clockss.org |

Unique Structural Features and Electronic Influences of Halogenation in 4,6-Dichloro-2H-Pyran-2-one

The introduction of two chlorine atoms at the 4- and 6-positions of the 2H-pyran-2-one ring profoundly influences its structure and electronic properties. Halogenation, in general, impacts the reactivity of organic molecules through inductive and resonance effects. numberanalytics.com In the case of this compound, the strongly electron-withdrawing nature of the chlorine atoms significantly modulates the electron density of the pyranone ring.

This electronic perturbation enhances the electrophilicity of the ring, particularly at the carbon atoms bearing the chlorine substituents. This heightened electrophilicity makes the compound more susceptible to nucleophilic attack, a key feature in its synthetic utility. clockss.org The positions ortho and para to the ring oxygen are typically activated for electrophilic attack in unsubstituted 2H-pyran-2-ones; however, the presence of halogens alters this reactivity pattern. clockss.org The steric bulk of the chlorine atoms can also play a role in directing the regioselectivity of certain reactions. numberanalytics.com

The presence of halogens can also influence the stability of the molecule and its intermediates. For instance, in base-promoted halogenation of ketones, the introduction of a halogen increases the acidity of the remaining α-hydrogens, facilitating further halogenation. pressbooks.pub While this specific mechanism applies to α-halogenation, it illustrates the general principle of how halogen substituents can alter the reactivity of adjacent positions.

| Feature | Influence on this compound |

| Electron-withdrawing chlorine atoms | Increases electrophilicity of the pyranone ring clockss.org |

| Altered reactivity | Modifies the typical sites of nucleophilic and electrophilic attack clockss.org |

| Steric effects | Can influence the regioselectivity of reactions numberanalytics.com |

Historical Context and Evolution of Research on Dichlorinated Pyranones

Research into pyran-2-one derivatives has a long history, with their utility in organic synthesis being recognized more widely after 1960. researchgate.net The study of halogenated pyranones, including dichlorinated variants, has evolved as a subfield of this broader area. Early research likely focused on the fundamental synthesis and reactivity of these compounds. For example, the halogenation of pyranones is a known transformation, often occurring at the C-3 and C-5 positions in electrophilic substitution reactions. clockss.org

More recently, research has shifted towards harnessing the unique reactivity of dichlorinated pyranones for the synthesis of more complex and functionally diverse molecules. The development of modern analytical techniques has allowed for a more detailed understanding of the structural and electronic properties of these compounds, further fueling their exploration in synthetic chemistry. The discovery of naturally occurring halogenated compounds has also likely spurred interest in the synthesis and study of their synthetic analogues, including dichlorinated pyranones. acs.orgresearchgate.net

Overview of Key Academic Research Trajectories for this compound

Current academic research on this compound and related compounds is following several key trajectories. A significant area of focus is its use as a versatile building block in the synthesis of novel heterocyclic compounds. Researchers are exploring its reactions with various nucleophiles to induce ring transformations, leading to the formation of pyridines, pyrimidines, quinolines, and other valuable heterocyclic systems. researchgate.netresearchgate.net

Another important research direction involves the investigation of its utility in cycloaddition reactions. The electron-deficient nature of the dichlorinated pyranone ring makes it a good dienophile or diene in Diels-Alder reactions, providing access to highly substituted aromatic and carbocyclic structures. acs.orgresearchgate.net

Furthermore, there is ongoing interest in the potential biological activities of derivatives synthesized from this compound. Given the broad range of biological effects exhibited by pyran-2-one natural products, the synthesis of novel chlorinated analogues is a promising strategy for the discovery of new therapeutic agents. ontosight.aisemanticscholar.org Computational studies are also being employed to understand the reactivity and predict the properties of these molecules, aiding in the rational design of new synthetic targets. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKKSRUSMPCUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 2h Pyran 2 One and Its Precursors

Classical and Contemporary Synthesis Routes to the 2H-Pyran-2-one Core

The 2H-pyran-2-one ring is a significant structural motif found in many natural products and serves as a versatile building block in organic synthesis. nih.govresearchgate.net Its synthesis has been approached through a variety of classical and contemporary strategies.

Classical methods for constructing the 2H-pyran-2-one skeleton often rely on condensation reactions of activated methylene (B1212753) compounds with precursors that provide the remaining atoms for the heterocyclic ring. A well-established one-pot synthesis involves the reaction of compounds with a highly activated methyl or methylene group (such as 1,3-dicarbonyl compounds or methyl ketones) with a one-carbon building block like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an N-acylglycine in acetic anhydride. semanticscholar.org This approach has been adapted for less activated ketones, such as cycloalkanones, to produce fused pyran-2-one systems. semanticscholar.org

Another foundational route to the saturated 5,6-dihydro-2H-pyran-2-one ring utilizes readily available chiral precursors like L-malic acid. A stereoselective total synthesis of a natural product containing this core was achieved using key steps such as Barbier allylation and olefin ring-closing metathesis (RCM). researchgate.net

| Method | Key Precursors | Key Reactions | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Condensation | Activated methylene/methyl compounds, DMFDMA, N-acylglycine | Condensation, Cyclization | 3-Acylamino-2H-pyran-2-ones | semanticscholar.org |

| Chiral Pool Synthesis | L-Malic Acid | Barbier allylation, Ring-closing metathesis (RCM) | (6S)-5,6-Dihydro-2H-pyran-2-ones | researchgate.net |

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for pyranone ring formation, often employing metal catalysis or organocatalysis to achieve high selectivity and yield.

Catalytic Annulation and Cycloaddition Reactions:

Palladium-catalyzed reactions are prominent. One strategy involves the Sonogashira coupling of (Z)-2-alken-4-ynoates followed by electrophilic cyclization. mdpi.com Another powerful method is the Pd-catalyzed oxidative annulation between acrylic derivatives and internal alkynes, using oxygen as the oxidant. mdpi.com

Ruthenium-catalyzed regioselective intermolecular cyclization of substituted propiolates has been developed to afford α-pyrone-carboxylates. organic-chemistry.org

N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for [3+3] and [4+2] annulation reactions to form 2-pyrones from various substrates like alkynyl esters and enolizable ketones, offering mild, metal-free conditions. organic-chemistry.orgrsc.org

Domino and One-Pot Sequences: Modern approaches often combine multiple reaction steps into a single operation. A one-pot sequence for stable 2H-pyrans involves a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization. organic-chemistry.org Phosphine-catalyzed [3+3] annulations between allenoates and 1,3-dicarbonyl compounds also provide a direct route to stable, substituted 2H-pyrans. nih.govorganic-chemistry.org

| Strategy | Catalyst/Reagent | Reaction Type | Substrates | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Palladium (Pd) | C-H Activation/Cyclization | Acrylic derivatives, Internal alkynes | mdpi.com |

| [3+3] Annulation | N-Heterocyclic Carbene (NHC) | Organocatalytic Cycloaddition | Alkynyl esters, Enolizable ketones | organic-chemistry.orgrsc.org |

| Domino Reaction | Silver (Ag(I)) / Base | Rearrangement/Electrocyclization | Propargyl vinyl ethers | organic-chemistry.org |

| [3+3] Annulation | Phosphine (B1218219) | Organocatalytic Cycloaddition | Allenoates, 1,3-dicarbonyls | nih.govorganic-chemistry.org |

Direct Halogenation Protocols for 4,6-Dichloro-2H-Pyran-2-one Synthesis

The synthesis of this compound from a pre-formed pyranone core requires selective chlorination at the C4 and C6 positions. This is typically achieved by treating a suitable precursor, such as a dihydroxypyranone, with a strong chlorinating agent. While specific literature on the direct synthesis of this compound is scarce, the methodology can be inferred from standard procedures for converting hydroxy-heterocycles to their chloro-derivatives.

The conversion of hydroxyl groups on a heterocyclic ring to chlorides is a common transformation. For pyranones and related systems like pyrimidines, reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are effective. google.comgoogle.com

Thionyl Chloride (SOCl₂): This reagent is widely used to convert carboxylic acids and enolizable hydroxyl groups into their corresponding chlorides. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The reaction typically proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. chemistrysteps.com For the synthesis of dichlorinated heterocycles, SOCl₂ is often used in a suitable solvent like dichloroethane, sometimes with a catalyst. google.com

Phosphoryl Chloride (POCl₃): This is another powerful reagent for this conversion, often used with a base like dimethylaniline.

Direct Chlorination (Cl₂): While elemental chlorine can be used, it is highly reactive and may lead to a lack of selectivity and unwanted side reactions unless the substrate is appropriately activated or deactivated.

Catalysts (e.g., FeCl₃): Lewis acids like ferric chloride (FeCl₃) are typically used to catalyze electrophilic aromatic substitution reactions. In the context of direct chlorination with Cl₂, FeCl₃ can act as a catalyst to polarize the Cl-Cl bond, making it a more potent electrophile. aai.solutionseuropa.eu

For the synthesis of this compound, a plausible route involves the treatment of 4,6-dihydroxy-2H-pyran-2-one (a tautomer of glutaconic acid derivatives) with a reagent like SOCl₂ or POCl₃.

Achieving high yield and purity in chlorination reactions requires careful optimization of several parameters. The goal is to ensure complete conversion of both hydroxyl groups while minimizing the formation of by-products, such as monochlorinated intermediates or degradation products.

Key parameters for optimization include:

Temperature: Reactions with SOCl₂ or POCl₃ often require heating to reflux to drive the reaction to completion. commonorganicchemistry.comcommonorganicchemistry.com The optimal temperature must be determined empirically to balance reaction rate with product stability.

Solvent: A non-reactive, high-boiling solvent such as dichloroethane or toluene (B28343) is often preferred. google.comgoogle.com In some cases, the chlorinating agent itself can serve as the solvent (neat conditions). commonorganicchemistry.comcommonorganicchemistry.com

Stoichiometry: A molar excess of the chlorinating agent is typically used to ensure complete conversion of the starting material. The precise ratio of substrate to reagent must be optimized to be cost-effective and to simplify purification. google.com

Catalyst: When a catalyst is used, its loading is a critical parameter. For instance, in reactions involving SOCl₂, catalytic amounts of dimethylformamide (DMF) can be added to form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.com

Reaction Time: The reaction must be monitored (e.g., by TLC or HPLC) to determine the point of maximum product formation before significant degradation or side-product formation occurs. google.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Pyranones

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of pyranone derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green strategies include:

Use of Green Solvents: Shifting from volatile organic compounds to greener solvents like water or ethanol (B145695) is a primary goal. nih.gov Water, in particular, is an attractive medium due to its low cost, non-toxicity, and non-flammability.

Benign Catalysts: There is a move away from toxic and expensive metal catalysts toward more sustainable alternatives. This includes the use of readily available, non-toxic catalysts like potassium aluminum sulfate (B86663) (alum) or even natural catalysts derived from biological sources. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, where three or more reactants are combined in a single step to form the final product, are highly efficient. They reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and energy. Numerous pyran derivatives have been synthesized using MCRs under green conditions.

Energy Efficiency: Conducting reactions at room temperature or with minimal heating (e.g., using microwave irradiation for shorter periods) contributes to a more sustainable process. semanticscholar.org

| Approach | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Synthesis | KAl(SO₄)₂·12H₂O (Alum) | Water | Green media, high yields, short reaction times | nih.gov |

Microwave-Assisted Synthesis of Pyranone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While direct microwave-assisted synthesis of this compound is not extensively documented in readily available literature, the principles of this technology are applicable to the synthesis of pyranone derivatives in general. semanticscholar.orgresearchgate.net

Microwave energy efficiently heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This can be particularly advantageous in cyclization and condensation reactions, which are common in the synthesis of heterocyclic compounds like pyranones. For instance, the one-pot synthesis of various 3-benzoylamino derivatives of fused pyran-2-ones has been successfully achieved using both conventional heating and microwave activation, with the latter often providing comparable or better results in a fraction of the time. semanticscholar.orgresearchgate.net

The synthesis of pyran-2-one precursors, such as appropriately substituted keto-acids or esters, can also be expedited using microwave irradiation. The rapid heating can promote esterification, cyclization, and other key bond-forming reactions necessary to build the pyranone scaffold before or during chlorination.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Fused Pyran-2-one Derivative Note: This table is a representative example based on the synthesis of a related compound, as direct comparative data for this compound is not available.

| Parameter | Conventional Heating | Microwave Activation |

| Reaction Time | Several hours | Minutes to 2 hours |

| Temperature | Typically reflux temperatures | Controlled, often up to 130°C |

| Yield | Good to excellent | Often comparable or improved |

| Energy Efficiency | Lower | Higher |

This interactive table is based on data for the synthesis of 3-benzoylamino-cyclohepta[b]pyran-2-one, a related fused pyran-2-one. semanticscholar.orgresearchgate.net

Solvent-Free and Catalytic Systems in Pyranone Synthesis

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. While specific solvent-free methods for this compound are not widely reported, general strategies for pyranone synthesis under these conditions are well-established and could potentially be adapted.

Catalytic systems often employ acids, bases, or metal catalysts to facilitate the key bond-forming steps in pyranone synthesis. For example, the synthesis of 4H-pyran derivatives has been achieved using a one-pot multicomponent reaction with a KOH-loaded calcium oxide catalyst under solvent-free conditions. growingscience.com Such approaches offer advantages in terms of catalyst recyclability and reduced environmental impact.

Transition metal catalysts, particularly palladium, have been instrumental in the synthesis of substituted 2-pyrones. nih.gov These catalysts can be used in cross-coupling reactions to introduce substituents onto a pre-formed pyranone ring. For instance, a thesis describes the use of 4,6-dichloro-2-pyrone as a starting material for further functionalization via a nickel-catalyzed cross-coupling reaction, demonstrating its utility as a chemical precursor. core.ac.uk This suggests that catalytic methods are indeed relevant to the chemistry of this compound.

Solvent-free reactions are often conducted by heating a mixture of the neat reactants, sometimes with a solid-supported catalyst. This approach minimizes the use of volatile organic compounds, making the process more environmentally friendly. The synthesis of pyran derivatives through multicomponent reactions often lends itself to solvent-free conditions. growingscience.com

Industrial Production Methodologies and Scalability Considerations

The industrial production of a specific chemical like this compound is contingent on factors such as demand, cost-effectiveness of the synthesis, and safety considerations. While detailed industrial production methods for this particular compound are not publicly available, general principles of chemical process scale-up can be applied.

A key consideration for scalability is the availability and cost of starting materials. The synthesis of pyrones can start from relatively simple and commercially available precursors. For example, some pyrone syntheses utilize biomass-derived platform chemicals like triacetic acid lactone, which could offer a sustainable and scalable route. iastate.edu

Reactivity Profile and Transformation Pathways of 4,6 Dichloro 2h Pyran 2 One

Electrophilic Reaction Modalities

The electrophilic reactivity of the 4,6-dichloro-2H-pyran-2-one ring is significantly influenced by the electronic properties of its constituent atoms and substituents, including the ring oxygen, the carbonyl group, and the two chlorine atoms. These features create a complex interplay of activating and deactivating effects that govern the molecule's response to electrophiles.

The pyran-2-one ring system, while possessing some degree of aromatic character, is generally electron-deficient due to the presence of the electronegative oxygen atom in the ring and the strongly electron-withdrawing carbonyl group (C-2). This inherent electron deficiency deactivates the ring towards electrophilic attack compared to electron-rich aromatic systems like benzene (B151609).

When considering electrophilic substitution, the potential sites of attack are the C-3 and C-5 positions. The regioselectivity of such reactions is dictated by the electronic influence of the existing substituents. The chlorine atoms at C-4 and C-6, and the carbonyl group at C-2, exert control over the electron density at the available carbon atoms. The carbonyl group strongly withdraws electron density, particularly from the C-3 position. Conversely, the chlorine atoms can donate electron density into the ring via resonance, which would preferentially increase electron density at the ortho and para positions. In this specific ring, the C-3 and C-5 positions are ortho and para, respectively, to the C-4 chlorine, and the C-5 position is also meta to the C-6 chlorine. The precise outcome of electrophilic substitution depends on the balance of these competing effects and the nature of the attacking electrophile.

The chlorine substituents at the C-4 and C-6 positions play a dual role in modulating the electrophilic reactivity of the pyranone ring. eurochlor.org This duality stems from the opposition of two electronic effects: the inductive effect and the resonance effect. youtube.com

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond framework. youtube.comstackexchange.com This inductive effect is strong, leading to a general decrease in electron density across the entire ring system. This effect deactivates the ring, making it less susceptible to attack by electrophiles. stackexchange.com

Resonance Effect (+M): The chlorine atoms possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the pyranone ring. youtube.comquora.com This donation of electron density, known as a positive mesomeric or resonance effect, tends to increase the electron density at the ortho and para positions relative to the chlorine atom. youtube.com

Nucleophilic Reaction Modalities

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to attack by nucleophiles. The primary sites for nucleophilic attack are the halogenated carbons (C-4 and C-6) and the carbonyl carbon (C-2).

The chlorine atoms at the C-4 and C-6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles. This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The presence of electron-withdrawing groups on the ring is crucial for activating the substrate towards this type of substitution. In this compound, the carbonyl group and the ring oxygen atom serve this purpose, stabilizing the negative charge in the intermediate (a Meisenheimer-like complex) formed during the reaction.

A range of nucleophiles can participate in these substitution reactions:

Amines: Primary and secondary amines react with this compound to displace one or both chlorine atoms, forming the corresponding amino-pyranones. The reaction conditions can often be controlled to achieve selective monosubstitution or disubstitution.

Thiols: Thiolates (RS⁻), the conjugate bases of thiols, are potent nucleophiles and react efficiently to displace the chlorine atoms, yielding thioether derivatives. masterorganicchemistry.com Thiolates are generally excellent nucleophiles for SN2-type reactions and also participate readily in SNAr reactions. masterorganicchemistry.com

The table below summarizes the expected outcomes of these nucleophilic substitution reactions.

| Nucleophile | Position(s) of Attack | Product Type |

| Amines (R-NH₂) | C-4 and/or C-6 | 4- and/or 6-amino-pyranone derivatives |

| Thiols (R-SH) / Thiolates (R-S⁻) | C-4 and/or C-6 | 4- and/or 6-thioether-pyranone derivatives |

Nucleophiles can attack several electrophilic sites in the this compound molecule, leading to different reaction pathways. The primary sites of interest are the carbonyl carbon (C-2) and the chlorinated ring carbons (C-4 and C-6).

Attack at C-4 and C-6: As described in the previous section, this is a classic SNAr pathway. The attack leads to the substitution of the chloride ions. The high electrophilicity of these positions is due to the inductive effect of the attached chlorine and the resonance stabilization provided by the electron-deficient ring system.

Attack at the Carbonyl Carbon (C-2): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. msu.eduquora.com Nucleophilic attack at this position initially forms a tetrahedral intermediate. msu.edumsu.ru The fate of this intermediate determines the final product. It can either revert to the starting materials, or, more significantly, it can trigger a ring-opening sequence.

The competition between these reaction sites depends on several factors, including the nature of the nucleophile (hard vs. soft nucleophiles), the solvent, and the reaction temperature. Hard nucleophiles may favor attack at the hard carbonyl carbon, while softer nucleophiles might preferentially attack the softer carbon centers at C-4 and C-6.

The pyranone ring is susceptible to cleavage under nucleophilic conditions, often initiated by an attack at an electrophilic center. researchgate.netnih.gov This process can lead to the formation of acyclic compounds or rearranged heterocyclic systems.

A common mechanism for ring-opening begins with the nucleophilic attack at the carbonyl carbon (C-2). The resulting tetrahedral intermediate can undergo electronic rearrangement, leading to the cleavage of the C-O bond within the ring. This process effectively opens the pyranone ring to form a functionalized acyclic intermediate.

Alternatively, nucleophilic attack at the C-6 position can also induce ring-opening. Following the initial addition, the intermediate can undergo a cascade of electronic shifts that result in the cleavage of the bond between the ring oxygen and the C-6 carbon. These ring-opening reactions are often irreversible and can be followed by subsequent intramolecular reactions, such as cyclizations, to form new and diverse molecular scaffolds. This reactivity makes this compound a valuable building block in synthetic organic chemistry for accessing different classes of compounds.

Carbanion-Induced Ring Transformations to Form New Carbocyclic and Heterocyclic Systems

The 2H-pyran-2-one skeleton, particularly when functionalized as in this compound, serves as a versatile precursor for complex molecular architectures through ring transformation reactions. One potent strategy involves the use of carbanions, which can induce a cascade of reactions leading to the formation of novel carbocyclic and heterocyclic systems. rsc.org These transformations are typically performed as efficient one-pot syntheses. rsc.orgresearchgate.net

The general mechanism involves the initial nucleophilic attack of a carbanion on the pyran-2-one ring, followed by ring-opening and subsequent intramolecular cyclization and aromatization steps to yield highly substituted biaryls and other annulated products. The carbanions for these reactions are generated in situ from a variety of cyclic ketones and related compounds under basic conditions. rsc.org This methodology allows for the construction of diverse and complex scaffolds, including macrocyclic biaryls, dibenzo[a,c]cycloheptenes, and various nitrogen- and sulfur-containing heterocycles. rsc.org

The specific products obtained are dictated by the nature of the carbanion precursor used in the reaction.

Table 1: Examples of Ring Transformation Products from 2H-Pyran-2-ones and Carbanion Precursors Note: This table represents generalized transformations of the 2H-pyran-2-one core.

| Carbanion Precursor | Resulting Ring System |

|---|---|

| Cycloalkanone | Annulated Unsymmetrical Biaryls |

| Benzosuberone | Dibenzo[a,c]cycloheptenes |

| 4-Piperidone | Tetrahydroisoquinolines |

| Tetrahydrothiopyran-4-one | Dihydro-1H-isothiochromenes |

| Thiochroman-4-one | Benzo[c]thiochromenes |

| Tetrahydrothiophene-3-one | 2,3-Dihydro-1-benzothiophenes |

Data sourced from reference rsc.org.

Cycloaddition Reactions of this compound and its Analogs

Cycloaddition reactions are a cornerstone of the reactivity of 2H-pyran-2-ones, providing a robust pathway to six-membered rings with significant stereochemical control. wikipedia.org The electron-withdrawing nature of the two chlorine atoms in this compound profoundly influences its behavior in these transformations.

Diels-Alder Reactions: [4+2] Cycloadditions as Dienes with Various Dienophiles (e.g., alkynes, alkenes, maleimides)

The 2H-pyran-2-one ring system is a versatile diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netmasterorganicchemistry.com These reactions involve the 4 π-electrons of the diene and 2 π-electrons of a dienophile, such as an alkene or alkyne, to form a substituted cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org The primary adducts are typically bridged bicyclic lactones, which can be stable and isolable or undergo further transformations. nih.govacs.org

The reactivity of the pyran-2-one diene is heavily influenced by its substituents. Electron-donating groups (e.g., alkyl, alkoxy) on the pyrone ring increase its reactivity, while electron-withdrawing groups (e.g., CO₂R, Cl) diminish it in normal electron demand Diels-Alder reactions. researchgate.netchim.it Therefore, this compound is expected to be less reactive than its non-halogenated counterparts in these reactions.

Common dienophiles used with pyran-2-one systems include:

Maleimides and Maleic Anhydride: 2H-pyran-2-ones react with N-substituted maleimides and maleic anhydride, often in refluxing tetralin, to yield bicyclo[2.2.2]octene derivatives. researchgate.net

Alkynes: The reaction with alkynes can lead to the formation of highly substituted aniline (B41778) and other benzene derivatives. rsc.org The initial cycloadduct undergoes a facile retro-Diels-Alder reaction, extruding CO₂, to produce the aromatic product. rsc.orgmasterorganicchemistry.com

Alkenes: Electron-deficient alkenes are common reaction partners. For instance, 4-chloro-2(H)-pyran-2-one undergoes thermal Diels-Alder cycloaddition with electron-deficient dienophiles to yield bicyclic lactone cycloadducts. acs.org

Inverse Electron Demand Diels-Alder (IEDDA) Reactions and Substrate Scope

The Inverse Electron Demand Diels-Alder (IEDDA or DAᵢₙᵥ) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the opposite of the electronic requirements for a standard Diels-Alder reaction. wikipedia.org In an IEDDA reaction, the dominant orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.orgnih.gov

The presence of two strongly electron-withdrawing chlorine atoms on the this compound ring lowers the energy of its LUMO, making it an excellent candidate for IEDDA reactions. chim.it This allows it to react with electron-rich dienophiles such as enamines, vinyl ethers, and ynamines. chim.itsigmaaldrich.com IEDDA reactions are distinguished by their often-remarkable kinetics and high degree of orthogonality, making them suitable for applications in chemical biology. rsc.org

The substrate scope for IEDDA reactions is broad. rsc.org

Dienes: Electron-deficient heterocycles are common dienes. Tetrazines are among the most reactive dienes used in IEDDA reactions, but other electron-poor systems like 2H-pyran-2-ones with electron-withdrawing substituents also participate. sigmaaldrich.comnih.govnih.gov

Dienophiles: The most effective dienophiles are electron-rich and include strained alkenes (like cyclooctynes), enamines, and vinyl ethers. wikipedia.orgnih.govresearchgate.net

The reaction provides efficient access to bridged bicyclic lactones and, after subsequent transformations, densely functionalized aromatic compounds. researchgate.net

Retro-Diels-Alder (rDA) Reaction Mechanisms and Energetic Considerations

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder cycloaddition and becomes favorable at higher temperatures. wikipedia.orgrsc.org For cycloadducts derived from 2H-pyran-2-ones, the rDA process is synthetically significant as it is often a key step in a reaction sequence, typically involving the irreversible loss of a small molecule like carbon dioxide (CO₂). nih.govmasterorganicchemistry.com

Mechanism: Density functional theory (DFT) simulations have shown that the mechanism of the rDA reaction for partially saturated 2-pyrone adducts is highly dependent on the solvent. rsc.orgrsc.orgresearchgate.net

In polar solvents (e.g., water): The reaction proceeds in a two-step mechanism via the formation of a zwitterionic intermediate. rsc.orgresearchgate.net The polar solvent helps to stabilize this charged intermediate.

In non-polar solvents (e.g., n-hexane) or the gas phase: The reaction follows a concerted, pericyclic pathway. rsc.orgrsc.org

Regio- and Stereochemical Control in Cycloadditions Influenced by Substituents and Reaction Conditions

The Diels-Alder reaction can create up to four contiguous stereocenters, making control over its regio- and stereochemical outcome crucial. researchgate.net

Regioselectivity: This refers to the orientation of the diene and dienophile with respect to each other. For substituted pyran-2-ones, the regioselectivity is governed by the electronic effects of the substituents. chim.it Computational studies on 4-chloro-2(H)-pyran-2-one revealed that its thermal cycloaddition with electron-deficient dienophiles proceeds without any significant regioselectivity, affording a mixture of regioisomeric cycloadducts. acs.org This is in contrast to other substituted pyranones where strong electronic bias from substituents can lead to high regioselectivity. chim.itrsc.org

Stereoselectivity: This typically refers to the preference for the endo or exo transition state.

The Endo Rule: In many Diels-Alder reactions, the endo product is kinetically favored. organic-chemistry.org This preference is often attributed to stabilizing secondary orbital interactions between the substituent(s) on the dienophile and the developing π-system of the diene in the transition state. organic-chemistry.org

Influence of Substituents and Conditions: The stereochemical outcome can be influenced by reaction conditions. For example, in the base-catalyzed Diels-Alder reactions of 5-hydroxy-2-pyrones, increasing the reaction temperature from room temperature to 50 °C resulted in a lower endo selectivity (endo/exo ratio dropped from >20:1 to 3.6:1). pkusz.edu.cn DFT calculations on the transition states leading to the four possible regio- and stereoisomeric cycloadducts of 4-chloro-2(H)-pyran-2-one have successfully predicted the experimental outcomes. acs.org

Table 2: Effect of Reaction Conditions on Stereoselectivity Example: Diels-Alder reaction of a 5-hydroxy-2-pyrone synthon with methyl acrylate.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | endo/exo Ratio |

|---|---|---|---|---|---|---|

| 1 | DBU (0.1) | tBuOH | rt | 4 d | 68 | 5.0:1 |

| 2 | DBU (0.1) | CH₂Cl₂ | rt | 4 d | 75 | 3.0:1 |

| 3 | DBU (0.1) | CH₂Cl₂ | 50 | 2 d | 50 | 3.6:1 |

| 4 | cHex₂NMe (0.1) | tBuOH | rt | 4 d | 62 | 5.5:1 |

Data adapted from reference pkusz.edu.cn.

Redox Chemistry of this compound

The literature on this compound and related compounds predominantly focuses on their participation in cycloaddition and ring-transformation reactions. Specific studies detailing the redox chemistry (oxidation and reduction) of this particular compound are not extensively covered in the available research. However, the redox potential can be inferred from its constituent functional groups.

Reduction: The 2H-pyran-2-one ring contains several sites susceptible to reduction. The conjugated double bonds and the ester (lactone) carbonyl group could potentially be reduced under various conditions (e.g., catalytic hydrogenation, dissolving metal reduction, or hydride reagents). The carbon-chlorine bonds are also potential sites for reductive dehalogenation. The reduction of a related 2,6-diaryl-4H-tetrahydro-thiopyran-4-one to its corresponding alcohol, as part of a proposed redox cascade, suggests that the carbonyl group in such six-membered rings is reactive. nih.gov

Oxidation: The this compound molecule is an electron-poor system due to the presence of the carbonyl group and two electron-withdrawing chlorine atoms. This inherent electron deficiency suggests that the ring is generally resistant to oxidation. Oxidation reactions typically target electron-rich systems. Therefore, forcing conditions would likely be required to oxidize the pyrone ring, potentially leading to ring-opening or degradation.

Selective Reduction of Carbonyl and Halogen Groups

The presence of multiple reducible sites—the lactone carbonyl, the carbon-carbon double bond, and the two carbon-chlorine bonds—presents a significant challenge for the selective reduction of this compound. The choice of reducing agent and reaction conditions is critical to target a specific functional group while preserving the others.

Reduction of the Carbonyl Group: The reduction of the lactone carbonyl group typically requires strong hydride reagents. Reagents such as Sodium borohydride (B1222165) (NaBH₄), often in the presence of additives like Cerium(III) chloride, or more potent agents like Lithium aluminum hydride (LiAlH₄), are commonly employed for reducing lactones to diols. However, these aggressive conditions may also lead to the concurrent reduction of the carbon-chlorine bonds, a process known as hydrodehalogenation. Achieving chemoselectivity for the carbonyl group would likely necessitate milder or more specialized reagents that show a preference for carbonyls over vinyl chlorides.

Reductive Dehalogenation: Conversely, the selective removal of the chlorine atoms can be achieved through catalytic hydrogenation. This process typically involves a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). This method is highly effective for the hydrogenolysis of C-Cl bonds. However, under these conditions, the carbon-carbon double bond of the pyranone ring is also susceptible to reduction, which would lead to a saturated lactone. Achieving selective dehalogenation without affecting the ring's unsaturation is a significant synthetic challenge and may require carefully controlled conditions or specific catalysts designed to inhibit olefin hydrogenation. google.comnih.govnih.gov The two chlorine atoms at the C-4 and C-6 positions may also exhibit different reactivity, allowing for potential stepwise or selective monodehalogenation.

Below is a table summarizing potential selective reduction pathways for this compound based on general principles of organic reactivity.

| Target Group | Reagent(s) | Potential Product(s) | Remarks |

| Carbonyl (Lactone) | NaBH₄ / CeCl₃ or LiAlH₄ | Dichlorinated diol | High potential for competitive dehalogenation and double bond reduction. |

| Halogen (C-Cl) | H₂, Pd/C | Saturated pyran-2-one | Concomitant reduction of the C=C double bond is highly probable. |

| Halogen & Double Bond | H₂, Pd/C (harsher conditions) | Saturated pyran-2-one | A common outcome of catalytic hydrogenation on unsaturated halides. |

Oxidative Transformations of the Pyranone Ring

The electron-rich carbon-carbon double bond in the this compound ring is the primary site for oxidative transformations. These reactions can lead to either the formation of an epoxide or the complete cleavage of the ring structure.

Epoxidation: The reaction of the pyranone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. This transformation introduces a strained three-membered oxirane ring, which is a versatile intermediate for further functionalization, such as nucleophilic ring-opening reactions. x-mol.comlibretexts.org

Oxidative Cleavage: More potent oxidizing agents can induce the cleavage of the carbon-carbon double bond, leading to the opening of the pyranone ring. ucsb.edu Reagents like ozone (O₃), followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under strong reaction conditions, are known to cleave C=C bonds. ucsb.edu This process would break the heterocyclic ring to form highly functionalized, linear dicarbonyl compounds. Studies on related pyrone systems, such as hydroxylated coumarins, have shown that oxidative dearomatization and cleavage can be achieved using hypervalent iodine reagents, suggesting another potential pathway for the transformation of this pyranone ring. researchgate.net The specific products formed would depend on the exact reagents and workup conditions employed. researchgate.netacs.org

The following table outlines the expected outcomes of oxidative reactions on the pyranone ring of this compound.

| Transformation Type | Reagent(s) | Potential Product(s) | Remarks |

| Epoxidation | m-CPBA | 4,6-Dichloro-7-oxabicyclo[4.1.0]hept-3-en-2-one | A standard method for converting alkenes to epoxides. x-mol.comlibretexts.org |

| Oxidative Cleavage | 1. O₃ 2. Zn/H₂O or H₂O₂ | Dichlorinated dicarbonyl compounds (e.g., esters, acids) | Results in the complete rupture of the pyranone ring structure. ucsb.edu |

| Oxidative Cleavage | KMnO₄ (hot, acidic/basic) | Dichlorinated carboxylic acid derivatives | A harsh oxidation that cleaves the C=C bond. ucsb.edu |

Theoretical and Computational Investigations of 4,6 Dichloro 2h Pyran 2 One

Electronic Structure and Reactivity Descriptors

This area of study uses quantum mechanical calculations to describe the electrons within a molecule, which governs its physical and chemical properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

A dedicated study would yield a data table of optimized bond lengths (e.g., C-C, C-O, C=O, C-Cl) and bond angles, providing precise structural details. Vibrational frequency analysis is also typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). mdpi.com The calculated total energy would be an indicator of the molecule's thermodynamic stability. For related pyran-2-one derivatives, studies have shown that the pyran ring is essentially flat. scifiniti.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukorganicchemistrydata.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). rsc.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.govnih.gov A small gap suggests high reactivity, whereas a large gap indicates high stability. rsc.org For 4,6-Dichloro-2H-pyran-2-one, one would expect the electron-withdrawing chlorine atoms and the conjugated system to significantly influence the energies of these orbitals. A computational analysis would provide specific energy values for the HOMO, LUMO, and the energy gap. While specific data is unavailable, one study on a related compound, 2H-thiopyran-2-one, noted that replacing oxygen with the less electronegative sulfur alters the frontier molecular orbitals.

Charge Distribution and Molecular Electrostatic Potential Analysis

The distribution of electron density in a molecule is rarely uniform. Understanding this distribution helps predict how a molecule will interact with other charged or polar species. acs.org Computational methods can calculate the partial charge on each atom (e.g., using Natural Bond Orbital, NBO, or Mulliken population analysis). researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govmdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, one would anticipate regions of negative potential around the carbonyl oxygen and positive potential near the carbon atoms bonded to the electronegative chlorine and oxygen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Analysis and Activation Energy Calculations for Reaction Pathways

When molecules react, they pass through a high-energy state known as the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. Computational chemists can locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). researchgate.net A lower activation energy corresponds to a faster reaction.

For this compound, this analysis could be applied to various potential reactions, such as nucleophilic substitution at the chloro-substituted carbons or Diels-Alder reactions where the pyranone acts as a diene. researchgate.netrsc.org For example, a study of the reaction between 4,6-dichloro-5-nitrobenzofuroxan and a nucleophile successfully identified a two-step mechanism involving a transition state and a reaction intermediate, calculating the energy profile for the entire process. mdpi.com

Solvation Models and Solvent Effects on Reaction Energetics and Selectivity

Most chemical reactions are carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational solvation models are used to simulate the effect of the solvent environment. These models can be either implicit (where the solvent is treated as a continuous medium with a defined dielectric constant) or explicit (where individual solvent molecules are included in the calculation). chemrxiv.org

Studies on the retro-Diels-Alder reactions of other 2-pyrone molecules have shown that the activation barrier is sensitive to the solvent. The barrier decreases as the polarity of the solvent increases, with reactions being faster in water and methanol (B129727) than in non-polar solvents like n-hexane or in the gas phase. nih.gov A computational study on this compound would be necessary to quantify how different solvents stabilize or destabilize the reactants, transition states, and products for its specific reactions, thereby affecting both the reaction rate (energetics) and which product is preferentially formed (selectivity).

Molecular Dynamics (MD) Simulations in Pyranone Chemistry

While extensive literature specifically detailing MD simulations for this compound is not widely available, the application of this technique to the broader class of 2H-pyran-2-one analogues is well-documented. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net This methodology is invaluable for exploring the conformational landscape, solvation effects, and non-covalent interactions that govern the properties of pyranone systems. mdpi.comnih.gov For instance, MD simulations have been successfully employed to understand the interactions between pyranone derivatives and water, as well as their compatibility with pharmaceutical excipients. mdpi.com They have also been used to determine the most stable conformations of pyranone-based molecules and to analyze the stability of their complexes with biological targets. nih.gov

MD simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformers. drugdesign.org The presence of two bulky, electron-withdrawing chlorine atoms on the pyranone ring is expected to significantly influence its conformational preferences due to steric and electronic effects. nobelprize.orgnih.gov Simulations can quantify the dihedral angles that define these conformations and predict the equilibrium distribution of different conformers in a given environment.

Furthermore, MD simulations excel at characterizing the intermolecular interactions between the solute and solvent molecules. By simulating this compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comresearchgate.net The simulation can yield critical data such as interaction energies and radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute. mdpi.com For this compound, key interactions would involve the carbonyl oxygen acting as a hydrogen bond acceptor and the chlorinated regions interacting with the solvent.

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data that could be obtained from an MD simulation to illustrate the conformational preferences of the molecule.

| Conformer | Key Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) |

| Planar | 0.0° | 0.00 | 85 |

| Twisted-Boat | 15.2° | 2.5 | 10 |

| Other | Varies | > 4.0 | 5 |

Note: This data is illustrative and represents typical outputs from a conformational analysis study.

Table 2: Illustrative Intermolecular Interaction Energies with Water

This table shows potential interaction energies between different sites of this compound and a water solvent, as could be calculated from MD simulations.

| Interaction Site | Type of Interaction | Average Interaction Energy (kcal/mol) |

| Carbonyl Oxygen (C=O) | Hydrogen Bonding | -5.2 |

| Ring Oxygen (-O-) | Electrostatic/Dipole | -2.1 |

| Chlorine Atoms (C-Cl) | van der Waals/Dipole | -1.5 |

| Ring Carbons | van der Waals | -0.8 |

Note: This data is hypothetical. Negative values indicate favorable interactions.

Local reactivity, on the other hand, pinpoints the specific atoms or sites within a molecule that are most likely to participate in a reaction. A key tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density on the molecule's surface. mdpi.com In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich, nucleophilic sites, while regions of positive potential (blue) highlight electron-poor, electrophilic sites. For this molecule, one would expect to find a significant positive potential around the carbonyl carbon (C2) and the carbon atoms bonded to the chlorines (C4 and C6), marking them as primary targets for nucleophilic attack. The carbonyl oxygen would be an electron-rich, nucleophilic site. Such computational analyses have been validated against experimental results in studies of related chloro-substituted pyranones. acs.org

Table 3: Illustrative Global Reactivity Indices

This table compares hypothetical calculated reactivity indices for 2H-pyran-2-one and its dichlorinated derivative to illustrate the electronic effect of the substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Global Electrophilicity (ω) |

| 2H-Pyran-2-one | -9.5 | -1.2 | 8.3 | 1.5 |

| This compound | -10.1 | -2.5 | 7.6 | 2.8 |

Note: This data is illustrative, based on principles from computational studies on pyranone derivatives. researchgate.net A higher electrophilicity index (ω) indicates greater reactivity towards nucleophiles.

Table 4: Predicted Local Reactivity Sites from MEP Analysis

This table outlines the expected reactive sites on this compound based on a theoretical MEP analysis.

| Atom/Site | Position on Ring | Expected Electrostatic Potential | Predicted Reactivity |

| Carbonyl Carbon | C2 | Strongly Positive | Electrophilic (Nucleophilic Attack) |

| Carbon | C4 | Positive | Electrophilic (Nucleophilic Attack) |

| Carbon | C6 | Positive | Electrophilic (Nucleophilic Attack) |

| Carbonyl Oxygen | O1 | Strongly Negative | Nucleophilic (Protonation/Coordination) |

| Ring Oxygen | O1' | Negative | Nucleophilic |

Note: This table is a prediction based on established electronic effects and computational methodologies. mdpi.comacs.org

Advanced Synthetic Applications and Material Science Potential of 4,6 Dichloro 2h Pyran 2 One

4,6-Dichloro-2H-Pyran-2-one as a Versatile Synthon in Complex Molecule Synthesis

This compound serves as a powerful synthon, a building block used to introduce specific structural motifs, in the assembly of complex molecules. Its reactivity allows for the construction of a variety of molecular frameworks, making it a key intermediate in multi-step synthetic sequences.

Precursor for Diverse Heterocyclic Scaffolds (e.g., Nitrogen-, Oxygen-, Sulfur-containing Systems)

The pyran-2-one core of this compound is a privileged structure that can be readily transformed into a multitude of heterocyclic systems. researchgate.net The two chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions to introduce nitrogen, oxygen, and sulfur atoms, thereby generating a diverse range of heterocyclic scaffolds. researchgate.net

Nitrogen-Containing Heterocycles: The reaction of this compound with various nitrogen nucleophiles is a common strategy for synthesizing nitrogen-containing heterocycles. nih.govnih.gov For instance, reactions with amines can lead to the formation of substituted pyridines and other nitrogenous ring systems. rsc.org The specific reaction conditions and the nature of the amine dictate the final product, highlighting the tunability of this synthetic approach. researchgate.net

Oxygen-Containing Heterocycles: The inherent oxygen atom within the pyran-2-one ring makes it a natural precursor for other oxygen-containing heterocycles. beilstein-journals.orgorganic-chemistry.org Ring-opening and subsequent recyclization reactions can yield furanones, butenolides, and other oxygenated ring systems. beilstein-journals.org Furthermore, the chlorine atoms can be displaced by oxygen nucleophiles to introduce additional oxygen-based functionalities.

Sulfur-Containing Heterocycles: The introduction of sulfur into the molecular framework can be achieved through reactions with sulfur-based nucleophiles. arkat-usa.orgsioc-journal.cn This opens up pathways to synthesize thiopyranones and other sulfur-containing heterocycles, which are of interest for their unique electronic and biological properties. nih.gov

Building Block for Oligomers and Macromolecules

The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it an attractive candidate for the synthesis of oligomers and macromolecules. By carefully selecting reaction partners, controlled chain extension can be achieved, leading to the formation of well-defined oligomeric structures. These oligomers can serve as precursors to more complex macromolecules with tailored properties.

Integration into Polymer Chemistry and Advanced Materials

The unique chemical reactivity of this compound has led to its exploration in the field of polymer chemistry for the development of advanced materials.

Role as a Monomer or Comonomer for Functional Polymers

This compound can function as a monomer or comonomer in polymerization reactions. jst.go.jp Its ability to undergo polymerization, either through ring-opening polymerization of the lactone or through reactions involving its chlorine atoms, allows for the creation of novel polymer backbones. When used as a comonomer, it can introduce specific functionalities into existing polymer chains, thereby modifying their properties. For example, its incorporation can enhance thermal stability or introduce reactive sites for further chemical modification. chemshuttle.com

Development of Materials with Tailored Electronic or Optical Properties

The pyran-2-one nucleus and the potential for introducing various substituents through its chloro groups make this compound a promising scaffold for materials with specific electronic or optical properties. The conjugated π-system of the pyran-2-one ring can be extended or modified to tune the material's absorption and emission characteristics. This has potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. researchgate.net

General Synthetic Utility as a Scaffold in Medicinal Chemistry Research

The pyran ring is a common structural motif in a vast number of biologically active natural products and synthetic drugs. espublisher.comrsc.orgresearchgate.netsemanticscholar.org This has spurred significant interest in using pyran-based scaffolds, including derivatives of this compound, for the discovery of new therapeutic agents. rsc.orgresearchgate.netsemanticscholar.org The ability to readily diversify the this compound core allows for the generation of large libraries of compounds for high-throughput screening against various biological targets. ipb.pt Its utility as a scaffold has been demonstrated in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comopenmedicinalchemistryjournal.com

Design and Synthesis of Pyranone-Derived Scaffolds for Chemical Probes

The 2H-pyran-2-one core is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide range of biological activities. mdpi.comresearchgate.net The inherent reactivity of this heterocyclic system, particularly when appropriately substituted, makes it an attractive starting point for the development of chemical probes. These probes are essential tools designed to interrogate biological systems, for instance, by visualizing cellular components, identifying protein targets, or measuring enzyme activity. The strategic placement of chloro-substituents at the C4 and C6 positions of the pyranone ring, as in this compound, provides versatile handles for synthetic modification, allowing for the introduction of reporter groups (e.g., fluorophores) or reactive moieties for target engagement.

The design of chemical probes based on the this compound scaffold involves a modular approach. This typically includes the pyranone core for structural integrity and basic biological interaction, a linker, and a functional group, which could be a reporter tag or a reactive group for covalent modification of biomolecules. While direct examples of chemical probes derived specifically from this compound are not extensively documented in publicly available literature, the principles of probe design can be applied to this versatile scaffold. For instance, the chlorine atoms can be sequentially replaced through nucleophilic substitution or cross-coupling reactions to introduce functionalities that can be used to attach fluorophores or affinity tags.

A hypothetical design for a fluorescent probe based on this scaffold might involve the regioselective substitution of the C4-chloro group with a linker attached to a fluorophore, while the C6-chloro position could be modified to fine-tune the probe's selectivity and physicochemical properties. The pyranone core itself may contribute to the binding affinity of the probe to its biological target.

Methodologies for Functionalization and Diversity-Oriented Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents, which enables selective functionalization and serves as a cornerstone for diversity-oriented synthesis (DOS). rsc.org DOS aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. rsc.org The pyran-2-one ring is susceptible to nucleophilic attack at the electrophilic C2, C4, and C6 positions, providing a platform for a variety of chemical transformations. umich.edu

Palladium-Catalyzed Cross-Coupling Reactions:

A primary method for the functionalization of this compound is through palladium-catalyzed cross-coupling reactions. acs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The regioselectivity of these couplings is a critical aspect, often influenced by the catalyst system and reaction conditions.

For instance, the Sonogashira cross-coupling of 4,6-dichloro-2-pyrone has been investigated, demonstrating that the regioselectivity of the reaction can be controlled. This allows for the selective introduction of alkynyl groups at either the C4 or C6 position, which can then be further elaborated to generate molecular diversity. The ability to selectively functionalize one position while leaving the other chlorine atom intact for subsequent reactions is a powerful tool in DOS.

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction for the arylation or vinylation of halo-substituted heterocycles. While specific studies on this compound are limited, extensive research on analogous dichlorinated heteroarenes, such as 2,4-dichloropyridines and 4,6-dichloropyrimidines, has shown that selectivity can be controlled by the choice of ligands, bases, and reaction conditions. nih.govresearchgate.net These findings suggest that similar strategies could be applied to achieve regioselective Suzuki-Miyaura couplings on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms on the pyranone ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyranone ring activates the C-Cl bonds towards nucleophilic attack. The regioselectivity of SNAr on dichlorinated heterocycles can be complex and is influenced by both electronic and steric factors. In many dichlorinated N-heterocycles, substitution preferentially occurs at the position alpha to the heteroatom. However, the specific reactivity of this compound would depend on the relative activation of the C4 and C6 positions by the ring oxygen and the carbonyl group. This differential reactivity can be exploited in a stepwise fashion to introduce two different nucleophiles, thereby generating a library of disubstituted pyranones.

Building Block Diversity in DOS:

In the context of diversity-oriented synthesis, this compound serves as a versatile scaffold onto which various building blocks can be appended. By employing a range of boronic acids in Suzuki-Miyaura couplings, or different alkynes in Sonogashira couplings, a large number of analogs with diverse R-groups at the C4 and C6 positions can be rapidly synthesized. This "appendage diversity" is a fundamental strategy in the creation of small molecule libraries for biological screening. rsc.org

The following table summarizes some of the key reactions used for the functionalization of the this compound scaffold.

| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Purpose in DOS |

| Sonogashira Coupling | C4 and/or C6 | Terminal alkynes, Pd catalyst (e.g., Pd(PPh3)4), Cu(I) cocatalyst | Introduction of alkynyl moieties for further elaboration or as part of the final structure. |

| Suzuki-Miyaura Coupling | C4 and/or C6 | Aryl/vinyl boronic acids or esters, Pd catalyst (e.g., Pd(OAc)2), base | Introduction of aryl or vinyl groups to explore different steric and electronic properties. |

| Nucleophilic Aromatic Substitution (SNAr) | C4 and/or C6 | Amines, alcohols, thiols | Introduction of a wide range of heteroatom-containing functional groups. |

These methodologies underscore the potential of this compound as a valuable starting material for the construction of diverse and complex molecular architectures for applications in chemical biology and drug discovery.

Chemical Derivatization and Analogue Synthesis for Academic Research

Systematic Derivatization Strategies for 4,6-Dichloro-2H-Pyran-2-one and its Core

Systematic derivatization of this compound hinges on the differential reactivity of its electrophilic centers, primarily the chlorinated carbon atoms at positions 4 and 6. Research has demonstrated that these positions can be selectively functionalized, paving the way for the methodical construction of diverse analogues.

The two chlorine atoms on the 2-pyrone ring exhibit different levels of reactivity, which enables selective substitution. The C-6 position is generally more reactive towards certain cross-coupling reactions than the C-4 position. This regioselectivity is a cornerstone of derivatization strategies for this molecule.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the this compound core. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been shown to proceed with high regioselectivity. When 4,6-dichloro-2-pyrone is reacted with terminal acetylenes in the presence of a palladium catalyst, coupling occurs preferentially at the C-6 position. researchgate.netexaly.com Theoretical studies support this observation, indicating that the oxidative addition at the C-6 position is favored both kinetically and thermodynamically. researchgate.net

Beyond alkynylation, other transition metal-catalyzed reactions can be employed. For instance, nickel-catalyzed couplings, such as with NiCl₂(PPh₃)₂, provide another avenue for selective functionalization, allowing for the introduction of various organic fragments. core.ac.uk Nucleophilic aromatic substitution (SNAr) reactions also offer a pathway for derivatization, where the electron-deficient pyranone ring facilitates the displacement of the chloro substituents by a range of nucleophiles, including amines, alcohols, and thiols. researchgate.net The inherent reactivity difference between the C-4 and C-6 positions can often be exploited to achieve sequential substitutions by carefully controlling reaction conditions.

Table 1: Examples of Selective Reactions on this compound

| Position | Reaction Type | Reagents/Catalyst | Result |

| C-6 | Sonogashira Coupling | Terminal alkyne, Pd(dba)₂/PPh₃, CuI | Selective formation of 6-alkynyl-4-chloro-2H-pyran-2-one researchgate.net |

| C-4 | Nucleophilic Substitution | 2-Iodophenol, NiCl₂(PPh₃)₂ | Substitution of the C-4 chlorine core.ac.uk |

| C-6 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Potential for selective C-6 arylation |

| C-4/C-6 | Amination | Amines, Base | Substitution of one or both chlorines, depending on conditions researchgate.net |

This table is illustrative and based on known reactivity patterns of dichlorinated heterocycles.

The generation of chemical libraries is a central strategy in drug discovery and materials science, allowing for the high-throughput screening of compounds. nih.gov The predictable and selective reactivity of this compound makes it an excellent scaffold for combinatorial and parallel synthesis. nih.govmdpi.com

A common strategy for library generation involves a "split-and-pool" or parallel synthesis approach on a solid support or in solution. mdpi.comrsc.org Leveraging the differential reactivity of the C-4 and C-6 positions, a two-step diversification process can be envisioned.

First Diversification (at C-6): A library of 6-substituted-4-chloro-2H-pyran-2-ones can be generated by reacting the parent compound with a diverse set of building blocks via a regioselective reaction, such as the Sonogashira coupling with various terminal alkynes. researchgate.net

Second Diversification (at C-4): Each member of the 6-substituted library can then be subjected to a second round of reactions to modify the C-4 position. This could involve a different class of reaction, such as Suzuki couplings with a range of boronic acids or SNAr reactions with various amines or phenols.

This two-dimensional diversification strategy allows for the rapid creation of a large matrix of compounds with unique substituents at both the C-4 and C-6 positions, starting from a single, readily available precursor. Such libraries are invaluable for exploring structure-activity relationships. acs.org

Structure-Reactivity Relationships in Halogenated Pyranone Derivatives

The reactivity of the this compound ring is governed by the interplay of inductive and resonance effects of the substituents and the inherent electronic properties of the heterocyclic core. lasalle.edunumberanalytics.comlumenlearning.com

The 2H-pyran-2-one ring contains a conjugated system and an ester group, making it an electron-deficient heterocycle. This makes the ring susceptible to nucleophilic attack, particularly at the electrophilic centers C-2, C-4, and C-6. semanticscholar.orgmdpi.comimist.ma The two chlorine atoms are strongly electron-withdrawing substituents due to their high electronegativity (inductive effect). lumenlearning.comlibretexts.org This has two major consequences:

It further deactivates the ring towards electrophilic aromatic substitution.

It activates the C-Cl bonds towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.

The difference in reactivity between the C-4 and C-6 positions is a subtle but critical aspect. In palladium-catalyzed cross-coupling reactions, the C-6 position is more reactive. researchgate.net This can be attributed to a combination of electronic and steric factors, where the electronic environment around C-6 facilitates oxidative addition to the palladium(0) catalyst more readily than at C-4. In contrast, for SNAr reactions, the relative reactivity can depend on the specific nucleophile and reaction conditions, but often the C-4 position is more susceptible to attack due to the electronic influence of the adjacent carbonyl group.

Table 2: Reactivity Profile of Electrophilic Centers in this compound

| Position | Electronic Nature | Typical Reactivity | Influencing Factors |

| C-2 | Carbonyl Carbon (δ+) | Nucleophilic Acyl Substitution | Ring-opening reactions with strong nucleophiles (e.g., hydroxides, amines) imist.ma |

| C-4 | Vinylic Carbon (δ+) | Nucleophilic Aromatic Substitution, Cross-Coupling | Activated by adjacent C=O and C-6 Cl. Generally less reactive than C-6 in cross-couplings. researchgate.netresearchgate.net |

| C-6 | Vinylic Carbon (δ+) | Nucleophilic Aromatic Substitution, Cross-Coupling | Highly activated for Pd-catalyzed cross-coupling reactions (e.g., Sonogashira). researchgate.netexaly.com |

The electronic properties of any new substituent introduced onto the ring will, in turn, modify the reactivity of the remaining positions. An electron-donating group introduced at C-6 would slightly decrease the electrophilicity of the ring and the reactivity of the C-4 position towards nucleophiles. Conversely, introducing a strong electron-withdrawing group would have the opposite effect. rsc.org

Stereochemistry is a critical aspect of molecular design, particularly in the synthesis of biologically active compounds. While this compound itself is achiral, stereocenters can be introduced during its derivatization. A reaction that creates a new stereogenic center may proceed in a stereoselective fashion, favoring the formation of one stereoisomer over another. masterorganicchemistry.com

Stereochemical control can be achieved through several strategies:

Chiral Reagents: Using a chiral nucleophile in an SNAr reaction would lead to a diastereomeric mixture of products, the ratio of which would depend on the steric and electronic interactions in the transition state.

Chiral Catalysts: In palladium-catalyzed cross-coupling reactions, the use of chiral phosphine (B1218219) ligands on the palladium center can induce asymmetry, leading to an enantiomerically enriched product if a prochiral substrate is created or a kinetic resolution of a racemic starting material occurs.

Substrate Control: If a substituent introduced in a prior step contains a stereocenter, it can direct the stereochemical outcome of subsequent reactions at other positions on the pyranone ring. This is known as diastereoselection, where one face of the ring may be sterically hindered, favoring attack from the less hindered face. libguides.com

For example, the reduction of a ketone group introduced at the C-6 position could be performed with a stereoselective reducing agent to produce a specific alcohol stereoisomer. While specific examples starting directly from this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives. libguides.com

Synthesis of Fused Pyranone Systems and Their Comparative Chemical Behavior

Fused heterocyclic systems are common motifs in natural products and pharmaceuticals. espublisher.comresearchgate.net this compound is a versatile precursor for constructing fused pyranone structures. The general strategy involves a two-step process: first, a selective functionalization reaction to install a side chain, and second, an intramolecular cyclization to form the new ring.

For example, a 6-alkynyl-4-chloro-2H-pyran-2-one, synthesized via a selective Sonogashira coupling, can be a key intermediate. If the alkyne chain contains a terminal hydroxyl or amino group, an intramolecular cyclization (e.g., a hydroalkoxylation or hydroamination) could be promoted to form a new five- or six-membered ring fused to the pyranone core.

Alternatively, palladium-catalyzed intramolecular reactions are a powerful tool for this purpose. espublisher.comespublisher.com A substituent introduced at C-6 containing a suitably positioned alkene (e.g., an O-allyl group) could undergo an intramolecular Heck reaction to form a fused system. Similarly, palladium-catalyzed C-H activation/functionalization offers a modern approach to forge new rings by creating a bond between a carbon atom on the pyranone ring and a carbon atom on the appended side chain. espublisher.com